molecular formula C12H13N3 B14093252 3-cyclopropyl-5-phenyl-2H-pyrazol-4-amine

3-cyclopropyl-5-phenyl-2H-pyrazol-4-amine

Cat. No.: B14093252
M. Wt: 199.25 g/mol
InChI Key: KNXCOIFPINZSKH-UHFFFAOYSA-N
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Description

3-Cyclopropyl-5-phenyl-2H-pyrazol-4-amine is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-cyclopropyl-5-phenyl-2H-pyrazol-4-amine typically involves the cyclization of appropriate precursors. One common method is the [3+2] cycloaddition reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes . This reaction is mediated by silver and offers mild conditions with broad substrate scope and excellent functional group tolerance.

Another method involves the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to pyrazoles using bromine or by heating in DMSO under oxygen .

Industrial Production Methods: Industrial production of this compound may involve scalable methods such as the use of transition-metal catalysts, photoredox reactions, and one-pot multicomponent processes. These methods ensure high yields and purity, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropyl-5-phenyl-2H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazoles, which can have different functional groups attached to the pyrazole ring .

Mechanism of Action

The mechanism of action of 3-cyclopropyl-5-phenyl-2H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to therapeutic effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 3-cyclopropyl-5-phenyl-2H-pyrazol-4-amine is unique due to the presence of both cyclopropyl and phenyl groups, which can enhance its reactivity and potential biological activity. The combination of these groups may also influence its binding affinity to molecular targets, making it a valuable compound for further research .

Properties

Molecular Formula

C12H13N3

Molecular Weight

199.25 g/mol

IUPAC Name

5-cyclopropyl-3-phenyl-1H-pyrazol-4-amine

InChI

InChI=1S/C12H13N3/c13-10-11(8-4-2-1-3-5-8)14-15-12(10)9-6-7-9/h1-5,9H,6-7,13H2,(H,14,15)

InChI Key

KNXCOIFPINZSKH-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C(=NN2)C3=CC=CC=C3)N

Origin of Product

United States

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